4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is a synthetic organic compound with the molecular formula and a molecular weight of approximately 334.82 g/mol. This compound belongs to the class of indazole derivatives, which are recognized for their diverse biological activities and potential therapeutic applications, particularly in the treatment of conditions mediated by cannabinoid receptors .
The compound is classified under indazole derivatives, which are bicyclic structures formed by the fusion of a benzene ring with a pyrazole ring. Indazoles are known for their pharmacological significance, including anti-inflammatory, antibacterial, and anticancer properties . 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole specifically has shown promise in research related to cannabinoid receptor activity, suggesting its potential use in treating various disorders .
The synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole can be achieved through several methods. A notable synthetic route involves the reaction of 4-chloro-3,5-dimethylindazole with tosyl chloride in the presence of a base. The process typically includes the following steps:
The molecular structure of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole features:
ClC1=C2C(=NN(C2=CC=C1C)S(=O)(=O)C1=CC=C(C)C=C1)
YJXQZQKZLJYFOM-UHFFFAOYSA-N
This structure contributes to its unique chemical properties and biological activity.
4-chloro-3,5-dimethyl-1-tosyl-1H-indazole can participate in various chemical reactions typical for indazoles:
These reactions are essential for further modifications and derivatization of the compound for research purposes.
The mechanism of action for 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole primarily involves its interaction with cannabinoid receptors in the body. Specifically:
This mechanism underlines its potential therapeutic applications in managing conditions like chronic pain or inflammatory diseases.
Relevant data from studies indicate that these properties are significant when considering formulations for biological testing or pharmaceutical applications .
4-chloro-3,5-dimethyl-1-tosyl-1H-indazole has several scientific uses:
Research continues to explore its efficacy and safety profile in various biological contexts, highlighting its potential as a valuable compound in medicinal chemistry .
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. This bicyclic aromatic system, comprising a fused benzene ring and pyrazole ring, predominantly exists in the thermodynamically stable 1H-indazole tautomeric form [4] [7]. The significance of indazole cores is exemplified by their presence in clinically approved pharmaceuticals, including the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib for ovarian cancer, the tyrosine kinase inhibitor pazopanib for renal cell carcinoma, and the anti-inflammatory agents benzydamine and bendazac [4] [7]. These drugs leverage the indazole nucleus’s capacity for targeted molecular interactions, particularly through hydrogen bonding via the pyrazole nitrogen (N2) and π-stacking via the planar aromatic system [4].
The molecular architecture of indazole facilitates synthetic diversification at multiple positions: nitrogen atoms (N1 and N2), carbon atoms (C3, C4, C5, C6, and C7), and the benzo-fused ring. This adaptability enables medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, driving extensive structure-activity relationship (SAR) explorations [4] [7]. Indazole derivatives exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antifungal, and anti-HIV effects, as documented in preclinical studies [4] [7] [8].
Table 1: Clinically Relevant Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Indazole Substitution Pattern |
---|---|---|---|
Niraparib | Antineoplastic (Ovarian Cancer) | PARP Enzyme | 3-(4-Fluorophenyl)piperazin-1-yl methyl at C3 |
Pazopanib | Antineoplastic (Renal Carcinoma) | VEGF/PDGF Receptor Tyrosine Kinase | Dimethoxyindazole core with pyrimidine tail |
Benzydamine | Nonsteroidal Anti-inflammatory | Unknown (Local Cytokine Modulation) | 3-(1-Piperidinyl)propoxy at C3 |
Bendazac | Anti-inflammatory/Anticataract | Heat Shock Protein Stabilization | Benzyl at N1, acetic acid at C3 |
Functionalization of the indazole nucleus profoundly influences biological activity through electronic, steric, and lipophilic effects. Key substitution patterns and their pharmacological implications include:
Halogenation (C4/C7 Position): Chloro or bromo substituents at the C4 position enhance electrophilicity and membrane permeability. For instance, 4-chloro-1H-indazole (PubChem CID: 13096-96-3) demonstrates increased bioactivity compared to unsubstituted analogs due to improved target binding via halogen bonding and heightened lipophilicity (log P = 2.38) [3] [5] [8]. This position also minimizes steric hindrance while optimizing interactions with hydrophobic enzyme pockets, as observed in kinase inhibitors [4].
Alkylation (C3/C5 Position): Methyl groups at C3 and C5 significantly enhance metabolic stability and passive diffusion. The electron-donating methyl group elevates the highest occupied molecular orbital (HOMO) energy, facilitating charge-transfer interactions with biological targets. 3,5-Dimethyl substitution further imparts conformational rigidity, reducing entropy penalties upon target binding [1] [4].
N1-Sulfonylation: Tosylation (para-toluenesulfonyl) at N1 serves dual purposes: it blocks metabolic oxidation at this nitrogen and introduces electron-withdrawing properties that modulate the ring’s electron density. The sulfonyl group enables hydrogen bonding via sulfonyl oxygen atoms and enhances crystalline stability, facilitating formulation development [1] [4]. This modification also prevents tautomerization to the 2H-indazole form, preserving binding geometry [7].
Table 2: Structure-Activity Relationships of Indazole Substitutions
Substituent Position | Chemical Modification | Biochemical Effects | Exemplar Bioactivity Enhancement |
---|---|---|---|
C4 | Chloro | ↑ Lipophilicity (cLogP +0.5); Halogen bonding to carbonyl/π systems | 2-fold ↑ in VEGFR-2 inhibition vs. H-analog [4] |
C3/C5 | Methyl | ↑ Metabolic stability (↓ CYP3A4 oxidation); Steric blockade of nucleophilic degradation | 4-fold ↑ TNF-α suppression in macrophages [2] |
N1 | Tosyl (p-toluenesulfonyl) | ↓ Tautomerization; ↑ Crystallinity; Sulfonyl oxygen H-bond acceptors | 3.5-fold ↑ NF-κB inhibitory potency [2] [8] |
The strategic integration of chloro (C4), dimethyl (C3/C5), and tosyl (N1) modifications yields a synthetically tailored indazole derivative (molecular formula: C₁₆H₁₅ClN₂O₂S; PubChem CID: 71240690) with optimized physicochemical and pharmacological properties [1]. This multi-substitution pattern synergistically addresses limitations of simpler indazole analogs:
The 4-chloro substituent enhances electrophilicity for nucleophilic substitution reactions, enabling downstream derivatization while improving membrane permeability. Chlorine’s polarizability facilitates interactions with cysteine-rich enzymatic domains, particularly in kinases and phosphodiesterases implicated in inflammatory pathways [3] [8]. Molecular modeling indicates chloro-substituted indazoles exhibit superior docking scores with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) compared to non-halogenated counterparts [2].
3,5-Dimethyl groups confer steric protection against oxidative metabolism at C3, extending plasma half-life. Methylation elevates the octanol-water partition coefficient (log P), promoting cellular uptake as demonstrated in RAW 264.7 macrophage studies where dimethylated indazoles achieved intracellular concentrations 2.3-fold higher than unmethylated analogs [1] [4]. These substituents also induce torsional strain, pre-organizing the molecule for optimal target engagement.
The N1-tosyl moiety provides electronic stabilization through resonance (-R effect) and facilitates synthetic purification due to increased crystallinity. Tosyl’s electron-withdrawing nature reduces indazole’s pKa at N2, enhancing hydrogen-bond-accepting capacity for interactions with serine/threonine kinases [4]. This group is chemically orthogonal, allowing selective deprotection or modification without affecting other functional groups.
Collectively, these modifications position 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole as a versatile intermediate for developing anti-inflammatory and anticancer agents. Its structural features align with pharmacophores known to inhibit NF-κB signaling—a pathway implicated in cytokine storms and tumor progression—by suppressing IκB kinase (IKK) phosphorylation and nuclear translocation of p65 [2] [8]. The compound’s balanced lipophilicity (calculated log P = 3.72) and molecular weight (334.82 g/mol) comply with drug-likeness criteria, underscoring its therapeutic potential [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7